molecular formula C24H22O6 B3656625 1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3656625
M. Wt: 406.4 g/mol
InChI Key: MWBCFTLKWAFOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzo[c]chromen-6-one core, which is a fused ring system, and a 3,4,5-trimethoxyphenyl group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the reaction of the benzo[c]chromen-6-one core with a 3,4,5-trimethoxybenzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, such as cell division and protein folding, resulting in the compound’s biological effects.

Comparison with Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor.

    Trimethoprim: Another dihydrofolate reductase inhibitor.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness: 1-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific structural features, which confer distinct biological activities and potential applications. The presence of the benzo[c]chromen-6-one core and the 3,4,5-trimethoxyphenyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-3-[(3,4,5-trimethoxyphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-14-9-16(12-19-22(14)17-7-5-6-8-18(17)24(25)30-19)29-13-15-10-20(26-2)23(28-4)21(11-15)27-3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBCFTLKWAFOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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